molecular formula C8H10N2O B1622305 N-(1-pyridin-2-ylethyl)formamide CAS No. 854701-06-7

N-(1-pyridin-2-ylethyl)formamide

Cat. No. B1622305
M. Wt: 150.18 g/mol
InChI Key: WDQHLUIFRDFEMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(pyridin-2-yl)amides, which include “N-(1-pyridin-2-ylethyl)formamide”, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .


Molecular Structure Analysis

The formamide molecule (HCONH2) is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is likely to be similar in “N-(1-pyridin-2-ylethyl)formamide”.


Chemical Reactions Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Physical And Chemical Properties Analysis

“N-(1-pyridin-2-ylethyl)formamide” is a pyrimidine, one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .

Scientific Research Applications

3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides

  • Application Summary : N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
  • Methods of Application : The reaction conditions for this synthesis are mild and metal-free . This method provides a new approach for constructing amides directly by C–C bond cleavage .
  • Results or Outcomes : This chemodivergent synthesis provides a convenient method to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials .

4. Applications in Biomedical, Cosmetics, and Wastewater Treatment Industries

  • Application Summary : Poly (N-vinyl formamide-co-acrylamide) hydrogels, which could potentially involve N-(1-pyridin-2-ylethyl)formamide in their synthesis, have applications in various industries .
  • Methods of Application : The mechanical behavior of these hydrogels is enhanced with increasing N-vinyl formamide concentration .
  • Results or Outcomes : These hydrogels have potential applications in biomedical, cosmetics, and wastewater treatment industries .

5. Chemodivergent Synthesis of N-(pyridin-2-yl)amides

  • Application Summary : N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
  • Methods of Application : The reaction conditions for this synthesis are mild and metal-free . This method provides a new approach for constructing amides directly by C–C bond cleavage .
  • Results or Outcomes : This chemodivergent synthesis provides a convenient method to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials .

6. Applications in Biomedical, Cosmetics, and Wastewater Treatment Industries

  • Application Summary : Poly (N-vinyl formamide-co-acrylamide) hydrogels, which could potentially involve N-(1-pyridin-2-ylethyl)formamide in their synthesis, have applications in various industries .
  • Methods of Application : The mechanical behavior of these hydrogels is enhanced with increasing N-vinyl formamide concentration .
  • Results or Outcomes : These hydrogels have potential applications in biomedical, cosmetics, and wastewater treatment industries .

Future Directions

The synthesis of N-(pyridin-2-yl)amides, including “N-(1-pyridin-2-ylethyl)formamide”, has been a topic of interest in recent years due to their varied medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds .

properties

IUPAC Name

N-(1-pyridin-2-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHLUIFRDFEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378037
Record name N-(1-pyridin-2-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyridin-2-ylethyl)formamide

CAS RN

854701-06-7
Record name N-(1-pyridin-2-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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